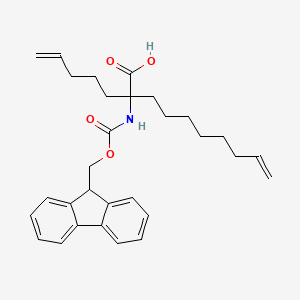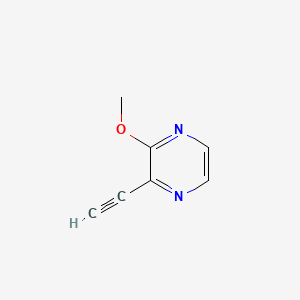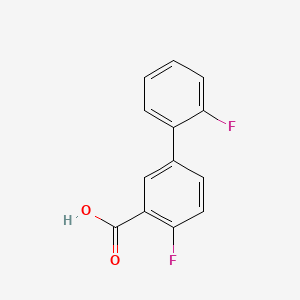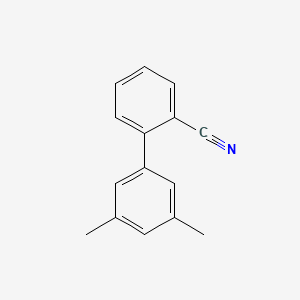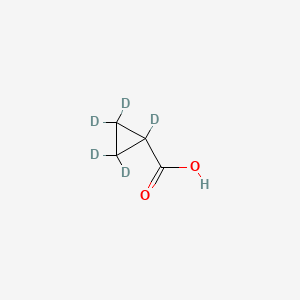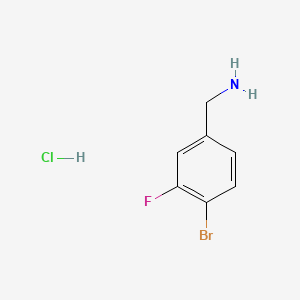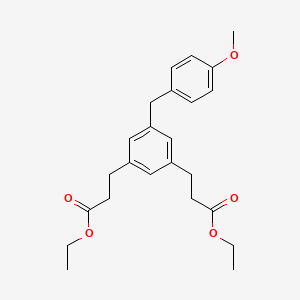
1-(Phenylsulphonyl)-4-bromo-7-azaindole-2-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound is a complex organic molecule that contains several functional groups: a phenylsulphonyl group, a bromo group, an azaindole group, and a carboxylic acid group .
Synthesis Analysis
While specific synthesis methods for this compound are not available, phenylsulphonyl compounds are generally prepared through sulfonation of aromatic compounds . Azaindoles can be synthesized through various methods including condensation reactions .Molecular Structure Analysis
The molecular structure of this compound would be complex due to the presence of several functional groups. The phenylsulphonyl group consists of a sulfonyl group (-SO2-) connected to a phenyl group . The azaindole group is a type of heterocyclic compound that contains nitrogen .Chemical Reactions Analysis
The reactivity of this compound would depend on the specific functional groups present. Phenylsulphonyl compounds can participate in various reactions including nucleophilic substitutions . Azaindoles can undergo reactions at the nitrogen atom .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on the specific functional groups present. For example, sulfonyl groups are polar and can participate in hydrogen bonding .Applications De Recherche Scientifique
Palladium-Catalyzed Couplings
A significant application is observed in palladium-catalyzed decarboxylative Suzuki and Heck couplings. These methodologies have enabled the synthesis of 2-aryl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridines and alkenyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridines, showcasing the utility of azaindole-2-carboxylic acid derivatives in constructing complex molecular frameworks (Suresh et al., 2013).
Diverse Synthesis Approaches
Another study highlights the one-pot, three-component synthesis of 7-azaindole derivatives from N-substituted 2-amino-4-cyanopyrroles, aldehydes, and active methylene compounds. This approach demonstrates the versatility of 7-azaindole frameworks in diversity-oriented synthesis, offering a wide range of highly substituted derivatives (Vilches-Herrera et al., 2012).
Medicinal Chemistry Applications
In the realm of medicinal chemistry, the synthesis of new phenylsulphonyl aminoalkanamides and N-aryl p-toluene sulphonamides has been reported. These compounds are synthesized through reactions involving benzenesulphonylchloride with amino acids or ammonia, leading to a variety of phenyl sulphonylaminoalkanamides with potential medicinal importance (Izuchi et al., 2019).
Novel Luminescent Materials
Research on novel blue luminescent/electroluminescent 7-azaindole derivatives has shown that compounds like 1,3-di(N-7-azaindolyl)benzene can function as blue emitters and hole transport materials in electroluminescent devices. This highlights the potential of 7-azaindole derivatives in the development of new materials for optoelectronic applications (Wu et al., 2001).
Mécanisme D'action
Target of Action
The compound, also known as 4-Bromo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid, is a derivative of indole . Indole derivatives are known to exhibit a variety of pharmacological actions, including antibacterial, anticonvulsant, antifungal, antimalarial, antidiabetic, antidepressant, anticancer, and antimicrobial properties . .
Mode of Action
Indole derivatives are known to interact with multiple receptors, contributing to their diverse biological activities . The sulfonamide analogs of indole, referred to as sulfa medicines, have been reported to exhibit strong antimicrobial actions .
Biochemical Pathways
The compound is likely involved in the shikimate pathway, which is responsible for the synthesis of aromatic compounds in plants and microorganisms . Indole is an important heterocyclic system that provides the skeleton to many bioactive compounds . The shikimate pathway consists of seven reaction steps, leading to the production of chorismic acid, a key branch-point compound .
Pharmacokinetics
The compound’s boronic acid moiety suggests potential involvement in suzuki-miyaura cross-coupling reactions , which could influence its bioavailability and metabolic stability.
Result of Action
Given its structural similarity to other indole derivatives, it may share some of their biological effects, such as antimicrobial and anticancer activities .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. For instance, soil microbes can affect the degradation and transformation of organic compounds . .
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
1-(benzenesulfonyl)-4-bromopyrrolo[2,3-b]pyridine-2-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9BrN2O4S/c15-11-6-7-16-13-10(11)8-12(14(18)19)17(13)22(20,21)9-4-2-1-3-5-9/h1-8H,(H,18,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWDJFTHSCPFIQQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)N2C(=CC3=C(C=CN=C32)Br)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9BrN2O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501155437 |
Source


|
| Record name | 4-Bromo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501155437 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
381.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1227268-63-4 |
Source


|
| Record name | 4-Bromo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1227268-63-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Bromo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501155437 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

